N-(1,3-benzodioxol-5-yl)-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide
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Overview
Description
“N-(2H-1,3-benzodioxol-5-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide” is a complex organic compound that features a combination of benzodioxole, furan, and piperidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.
Furan-2-carbonyl Introduction: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride.
Piperidine-4-carboxamide Formation:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry research may explore this compound for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide” would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide: can be compared with other benzodioxole or furan-containing compounds.
N-(2H-1,3-benzodioxol-5-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide: can be compared with other piperidine derivatives.
Uniqueness
The uniqueness of “N-(2H-1,3-benzodioxol-5-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C18H18N2O5 |
---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H18N2O5/c21-17(19-13-3-4-14-16(10-13)25-11-24-14)12-5-7-20(8-6-12)18(22)15-2-1-9-23-15/h1-4,9-10,12H,5-8,11H2,(H,19,21) |
InChI Key |
PSLQYHBBZUYYFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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